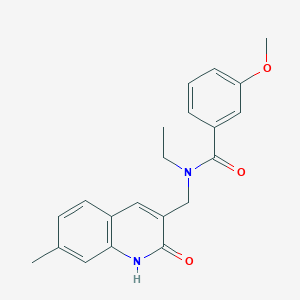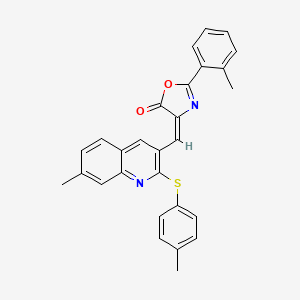
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione, also known as ATD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATD is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In
作用机制
The mechanism of action of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of the NF-kB signaling pathway. NF-kB is a transcription factor that is responsible for the production of pro-inflammatory cytokines and chemokines. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione inhibits the activation of NF-kB, which results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. One of the most notable effects of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the advantages of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool for studying the inflammatory response. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess antioxidant and anti-cancer properties, which makes it a useful tool for studying oxidative stress-related diseases and cancer.
One of the limitations of using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments is its potential toxicity. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to be toxic at high concentrations, which makes it important to use caution when handling and using 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione in lab experiments.
未来方向
There are several future directions for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione. One direction is the further investigation of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is the further investigation of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases.
Additionally, further investigation of its anti-cancer properties and its potential applications in the treatment of various types of cancer is also a future direction. Finally, the development of new synthetic methods for the production of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione and its derivatives is also a future direction for the study of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
合成方法
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione.
科学研究应用
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is its anti-inflammatory properties. 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione has been shown to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Anthracene-9-carbaldehyde", "Thiazolidine-2,4-dione", "Catalyst" ], "Reaction": [ "Anthracene-9-carbaldehyde is reacted with thiazolidine-2,4-dione in the presence of a suitable catalyst", "The reaction mixture is stirred at room temperature for several hours", "The resulting product is isolated by filtration and purified by recrystallization" ] } | |
CAS 编号 |
2247904-66-9 |
InChI 键 |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




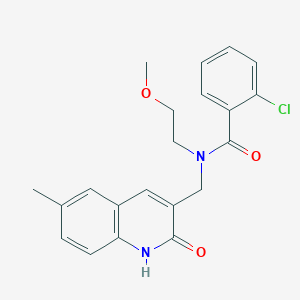
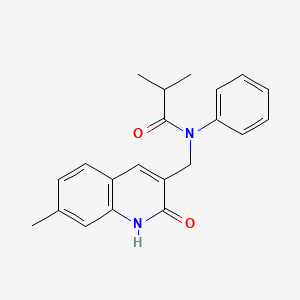
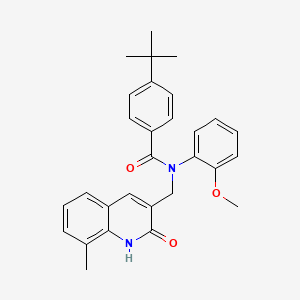
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
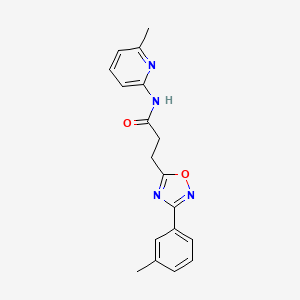
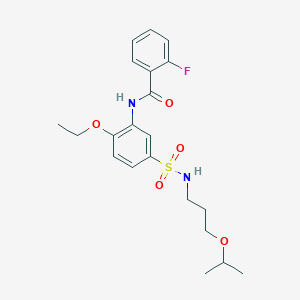

![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
